molecular formula C7H9ClN2O B6214680 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride CAS No. 2728306-83-8

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride

Cat. No.: B6214680
CAS No.: 2728306-83-8
M. Wt: 172.6
InChI Key:
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Description

1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with suitable reagents to form the pyrrolo[2,3-b]pyridine core.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride stands out due to its specific hydroxyl group at the 6-position, which imparts unique chemical and biological properties. This functional group enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride involves the conversion of a pyridine derivative to the desired compound through a series of reactions.", "Starting Materials": ["2-chloropyridine", "ethyl acetoacetate", "sodium ethoxide", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic anhydride", "hydrochloric acid", "ethanol"], "Reaction": ["Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the corresponding enolate.", "Step 2: The enolate is then reacted with 2-chloropyridine to form a pyridine derivative.", "Step 3: The pyridine derivative is then reacted with hydroxylamine hydrochloride and sodium hydroxide to form the corresponding oxime.", "Step 4: The oxime is then reacted with acetic anhydride to form the corresponding acetoxime.", "Step 5: The acetoxime is then reacted with hydrochloric acid to form the desired compound, 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride.", "Step 6: The compound is isolated and purified using standard techniques, such as recrystallization or chromatography."] }

CAS No.

2728306-83-8

Molecular Formula

C7H9ClN2O

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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